Granisétron

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiemetic Applications

Granisetron is predominantly recognized for its efficacy in preventing nausea and vomiting induced by chemotherapy (CINV) and postoperative procedures.

- Chemotherapy-Induced Nausea and Vomiting (CINV) : Granisetron has been shown to be effective in both acute and delayed CINV. Clinical trials indicate that granisetron can achieve complete control of acute emesis in approximately 49% to 60% of patients undergoing moderately to highly emetogenic chemotherapy .

- Transdermal Delivery System : A transdermal patch formulation (Sancuso) has been developed, which allows for continuous delivery of granisetron over several days. This method has demonstrated comparable efficacy to oral formulations, maintaining stable plasma concentrations and providing a convenient alternative for patients .

Pain Management

Recent studies have indicated that granisetron may possess analgesic properties, making it a candidate for pain management therapies.

- Mechanism of Action : Granisetron's action as a 5-HT3 antagonist suggests it may modulate pain pathways. Research has revealed that granisetron can increase mechanical pain thresholds and reduce sensitivity to painful stimuli when administered locally .

- Case Studies : In chronic orofacial pain conditions, granisetron injections have been reported to alleviate symptoms effectively, indicating its potential as a local anesthetic alternative .

Local Anesthetic Properties

Granisetron's ability to block sodium channels alongside its role as a serotonin receptor antagonist opens avenues for its use as a local anesthetic.

- Research Findings : Studies comparing granisetron with lidocaine have shown similar effects on pain thresholds, suggesting that granisetron could be used safely in clinical settings requiring local anesthesia without significant side effects like paresthesia .

Additional Therapeutic Areas

Granisetron's applications may extend into other therapeutic domains:

- Palliative Care : Its antiemetic properties are particularly beneficial in palliative care settings where patients may experience nausea from various treatments or disease processes .

- Refractory Emesis : Granisetron has been explored for use in patients with refractory nausea and vomiting that do not respond adequately to standard treatments .

Data Table: Summary of Granisetron Applications

Mécanisme D'action

Target of Action

Granisetron, also known as Granisetronum, is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor, and they play a crucial role in the transmission of signals in the brain and gastrointestinal tract .

Mode of Action

Granisetron works by blocking the action of serotonin on 5-HT3 receptors . This blocking action is achieved both centrally, in the medullary chemoreceptor zone, and peripherally, in the gastrointestinal tract . By inhibiting these receptors, Granisetron prevents the triggering of the vomiting reflex, which is often stimulated by certain medical treatments such as chemotherapy .

Biochemical Pathways

The primary biochemical pathway affected by Granisetron is the serotonergic pathway . By blocking the 5-HT3 receptors, Granisetron inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . This results in the prevention of these symptoms, particularly in patients undergoing treatments that can stimulate the release of serotonin, such as chemotherapy .

Pharmacokinetics

Granisetron exhibits good bioavailability, with approximately 60% of the drug being absorbed when administered orally . It has a protein binding of about 65% and distributes freely between plasma and red blood cells . Granisetron is metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation . The elimination half-life of Granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .

Result of Action

The primary result of Granisetron’s action is the prevention of nausea and vomiting . This is particularly beneficial for patients undergoing chemotherapy, radiation therapy, or postoperative recovery, as these treatments can often induce these symptoms . By blocking the action of serotonin on 5-HT3 receptors, Granisetron can effectively mitigate these side effects, improving the patient’s comfort and quality of life .

Action Environment

The efficacy and stability of Granisetron can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the patient’s gastrointestinal environment, which can be influenced by factors such as diet and the presence of other medications . Additionally, the drug’s metabolism can be affected by the patient’s liver function, which can be influenced by factors such as age, disease state, and the presence of other medications . Therefore, it’s important for healthcare providers to consider these factors when prescribing and administering Granisetron .

Analyse Biochimique

Biochemical Properties

Granisetronum interacts with type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2; for alpha 1-, alpha 2-, or beta-adrenoreceptors; for dopamine D2 receptors; for histamine H1 receptors; for benzodiazepine receptors; for picrotoxin receptors; or for opioid receptors .

Cellular Effects

Granisetronum’s main effect is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata . In most human studies, Granisetronum has had little effect on blood pressure, heart rate, or electrocardiogram (ECG) .

Molecular Mechanism

The antiemetic activity of Granisetronum is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . It does not have much effect on vomiting due to motion sickness .

Temporal Effects in Laboratory Settings

The temporal relationship between the emetogenic action of emetogenic drugs and the release of serotonin, as well as the efficacy of antiemetic agents suggest that chemotherapeutic agents release serotonin from the enterochromaffin cells of the small intestine by causing degenerative changes in the GI tract .

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for treatment of various conditions .

Metabolic Pathways

Granisetronum is metabolized in the liver . The metabolism of Granisetronum can be decreased when combined with Levoketoconazole .

Transport and Distribution

Granisetronum is distributed within cells and tissues through the bloodstream. It is metabolized in the liver and excreted in the urine and feces .

Subcellular Localization

It is known to interact with 5-HT3 receptors, which are found in various parts of the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Granisetronum is synthesized through a multi-step process involving the formation of an indazole ring system. The key steps include:

Formation of the indazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions: Introduction of functional groups such as the carboxamide group at specific positions on the indazole ring.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of Granisetronum typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch reactors: For controlled synthesis and reaction monitoring.

Continuous flow reactors: For efficient and scalable production.

Quality control: Rigorous testing to ensure the product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: Granisetronum undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of specific functional groups to achieve desired chemical properties.

Substitution: Introduction or replacement of functional groups on the indazole ring.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: For facilitating substitution reactions, including palladium or platinum-based catalysts.

Major Products: The major products formed from these reactions include various derivatives of Granisetronum with modified functional groups, which can be used for further pharmaceutical applications.

Comparaison Avec Des Composés Similaires

Granisetronum is compared with other 5-HT3 receptor antagonists, such as:

Ondansetron: Similar in function but may have different pharmacokinetic properties.

Dolasetron: Another 5-HT3 antagonist with a slightly different chemical structure.

Palonosetron: Known for its longer half-life and higher receptor binding affinity.

Uniqueness: Granisetronum is unique due to its high selectivity for 5-HT3 receptors and its availability in various formulations, including oral, intravenous, and transdermal patches .

Activité Biologique

Granisetronum, commonly known as granisetron, is a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic agent. Its biological activity is significant in the context of preventing nausea and vomiting associated with chemotherapy and postoperative recovery. This article explores the biological activity of granisetron, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Granisetron functions by selectively blocking the 5-HT3 receptors, which are located in both the central nervous system (CNS) and the gastrointestinal (GI) tract. The blockade of these receptors prevents serotonin from stimulating the vomiting reflex, which is often triggered by chemotherapeutic agents that release serotonin from enterochromaffin cells in the gut. This action occurs through:

- Central Mechanism : Inhibition of 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema.

- Peripheral Mechanism : Inhibition of 5-HT3 receptors on vagal afferent fibers in the GI tract.

This dual action contributes to granisetron's effectiveness in managing chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

Granisetron's pharmacokinetic profile includes:

- Absorption : Rapid and complete absorption with oral bioavailability reduced to approximately 60% due to first-pass metabolism.

- Distribution : Volume of distribution is not specified; however, protein binding is around 65%.

- Metabolism : Primarily hepatic via N-demethylation and aromatic ring oxidation.

- Elimination Half-life : Approximately 4-6 hours in healthy patients and 9-12 hours in cancer patients.

- Excretion : Approximately 48% is excreted via urine and 38% via feces .

Clinical Efficacy

Granisetron has been evaluated in various clinical trials, demonstrating substantial efficacy as an antiemetic. Key findings include:

- A randomized trial indicated that granisetron administered as a single dose was as effective as multiple doses of ondansetron for preventing CINV. Total control was achieved in 38% to 48% of patients across different dosing regimens .

- In a crossover study involving intraarterial chemotherapy with cisplatin, granisetron significantly reduced nausea and vomiting compared to no treatment, achieving complete control in 68% of treated patients versus 18% in the control group .

Adverse Effects

Granisetron is generally well-tolerated with a favorable safety profile. The most common side effects reported include:

- Headache : Occurred in approximately 14% of patients.

- Constipation : Reported in about 4% of cases.

- No significant extrapyramidal symptoms or severe adverse reactions have been documented .

Case Studies

Several case studies highlight granisetron's clinical applications:

- Pediatric Gastroenteritis : A study assessed the effectiveness of oral granisetron for controlling vomiting related to gastroenteritis in children post-discharge from emergency departments. The results indicated significant improvement compared to placebo .

- Chemotherapy-Induced Emesis : In patients receiving cisplatin-based chemotherapy, granisetron demonstrated high efficacy in preventing acute emesis, with a notable proportion achieving complete control during treatment phases .

Propriétés

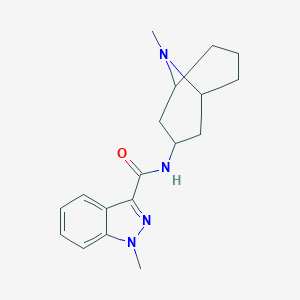

IUPAC Name |

1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861188 | |

| Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.34e-01 g/L | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109889-09-0 | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (hydrochloride salt) | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.